Ethyl 2-(1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamido)thiazole-4-carboxylate
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Description
Synthesis Analysis
Piperidines, which are six-membered heterocycles including one nitrogen atom and five carbon atoms in the sp3-hybridized state, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Scientific Research Applications
Microwave-assisted Synthesis of Hybrid Molecules
This study involves the microwave-assisted synthesis of hybrid molecules containing various moieties, including thiazole, and explores their biological activities. While the specific compound was not synthesized, similar chemical processes and structural considerations were applied. The synthesized compounds were evaluated for antimicrobial, antilipase, and antiurease activities, with some showing promising results (Başoğlu et al., 2013).
Thiazole-Aminopiperidine Hybrid Analogues
This research focused on designing and synthesizing thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors. The study's approach to molecular hybridization and the evaluation of these compounds against tuberculosis offers insight into the potential therapeutic applications of similar structures (Jeankumar et al., 2013).
Synthesis and Biological Properties of Piperidine Substituted Benzothiazole Derivatives
This work outlines the synthesis of piperidine substituted benzothiazole derivatives and their biological evaluation. The methodology and findings highlight the importance of structural modifications in enhancing biological activity, providing a framework for further exploration of similar compounds (Shafi et al., 2021).
Properties
IUPAC Name |
ethyl 2-[[1-(6-phenylpyridazin-3-yl)piperidine-3-carbonyl]amino]-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3S/c1-2-30-21(29)18-14-31-22(23-18)24-20(28)16-9-6-12-27(13-16)19-11-10-17(25-26-19)15-7-4-3-5-8-15/h3-5,7-8,10-11,14,16H,2,6,9,12-13H2,1H3,(H,23,24,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBVAGEYSMVXWBU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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